molecular formula C23H26O2 B8505289 2,7-Di(1-oxopentyl)fluorene CAS No. 58600-15-0

2,7-Di(1-oxopentyl)fluorene

Cat. No.: B8505289
CAS No.: 58600-15-0
M. Wt: 334.4 g/mol
InChI Key: YOKSBOHPFOGODD-UHFFFAOYSA-N
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Description

2,7-Di(1-oxopentyl)fluorene is a fluorene derivative functionalized with two 1-oxopentyl groups at the 2- and 7-positions of its aromatic core. Fluorene-based compounds are widely studied in organic electronics and materials science due to their rigid planar structure, tunable optoelectronic properties, and thermal stability. The introduction of alkyl ketone substituents (1-oxopentyl) at specific positions modifies the compound’s solubility, electronic structure, and intermolecular interactions, making it suitable for applications such as organic light-emitting diodes (OLEDs) or charge-transport layers.

Properties

CAS No.

58600-15-0

Molecular Formula

C23H26O2

Molecular Weight

334.4 g/mol

IUPAC Name

1-(7-pentanoyl-9H-fluoren-2-yl)pentan-1-one

InChI

InChI=1S/C23H26O2/c1-3-5-7-22(24)16-9-11-20-18(13-16)15-19-14-17(10-12-21(19)20)23(25)8-6-4-2/h9-14H,3-8,15H2,1-2H3

InChI Key

YOKSBOHPFOGODD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Fluorene derivatives with substituents at the 2,7-positions exhibit distinct properties depending on the functional groups. Below is a systematic comparison of 2,7-Di(1-oxopentyl)fluorene with selected analogs:

Structural and Electronic Modifications
Compound Substituents Key Electronic Features Reference
2,7-Di(1-oxopentyl)fluorene Two 1-oxopentyl ketones Likely electron-withdrawing effects from ketone groups; enhanced solubility due to alkyl chains. N/A
2,7-Bis(1-hydroxyethyl)-fluorene Two hydroxyl-ethyl groups Electron-donating hydroxyl groups; moderate polarity and H-bonding capability.
SP1 (2,7-bis(9,9-diphenylacridin-10-yl)-spirobifluorene) Diphenylacridine units High hole mobility due to acridine’s electron-rich nature; spiro core enhances thermal stability.
SP2 (2,7-di(10H-phenothiazin-10-yl)-spirobifluorene) Phenothiazine units Strong electron-donating ability; higher external quantum efficiency (13.43%) in OLEDs.
2,7-Dipyrenyl-9,9′-spirobifluorene (SDPF) Pyrene units Extended π-conjugation; red-shifted emission due to spiroconjugation effects.

Key Observations :

  • Electron Effects: 1-Oxopentyl ketones in the target compound likely introduce electron-withdrawing characteristics, contrasting with electron-donating groups like phenothiazine (SP2) or hydroxyl-ethyl (). This difference impacts charge transport and bandgap alignment in devices.
  • Thermal Stability : Spirobifluorene derivatives (e.g., SP1, SP2) exhibit glass transition temperatures >150°C due to their rigid spiro cores , whereas linear fluorenes like 2,7-Bis(1-hydroxyethyl)-fluorene may have lower thermal stability.
  • Optoelectronic Performance: Phenothiazine-substituted SP2 outperforms acridine-based SP1 in OLEDs, achieving higher external quantum efficiency (13.43% vs. lower for SP1) . The 1-oxopentyl groups in the target compound may prioritize solubility over charge transport, similar to alkylated fluorenes like APFO-3 ().
Device Performance Metrics
Compound Application Efficiency Metrics Reference
SP2 OLED Hole Transport Layer EQE: 13.43%; Luminous efficiency: >1.5 lm/W
APFO-3 (Fluorene-alt-benzothiadiazole) Organic Solar Cells Photocurrent increases with Mn up to ~10 kg/mol
2,7-Di(1-oxopentyl)fluorene Hypothetical OLED/Solar Cell Predicted moderate efficiency due to ketone-induced charge trapping. N/A

Key Insights :

  • SP2’s high efficiency stems from phenothiazine’s strong electron-donating capacity and spiro core rigidity .
  • APFO-3’s performance depends on molecular weight, with polymeric behavior dominating above Mn = 10 kg/mol . For 2,7-Di(1-oxopentyl)fluorene, alkyl chains may improve film morphology but could hinder charge mobility if ketone groups create traps.
Spectroscopic and Computational Analysis
  • UV-Vis/PL Spectra : Spirobifluorenes (e.g., SDPF) exhibit red-shifted emission due to spiroconjugation, whereas linear analogs like 2,7-dipyrenyl-9,9′-dimethyl fluorene (DPF) show minimal shifts .
  • Bandgap Engineering : The 1-oxopentyl groups in the target compound may widen the bandgap compared to electron-donating substituents, aligning with trends in fluorene derivatives .

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